2-Ethoxy-1,1-dimethoxyethane

Description

Significance of Acetal (B89532) Functionality in Organic Chemistry Research

Acetals are functional groups characterized by a carbon atom bonded to two ether groups. nii.ac.jp They are formed from the reaction of an aldehyde or a ketone with an alcohol in the presence of an acid catalyst. fiveable.me This reaction is reversible, and acetals are stable under neutral or basic conditions but can be readily hydrolyzed back to the original aldehyde or ketone and alcohol under acidic conditions. nii.ac.jpfiveable.me

Overview of 2-Ethoxy-1,1-dimethoxyethane as a Representative Acetal

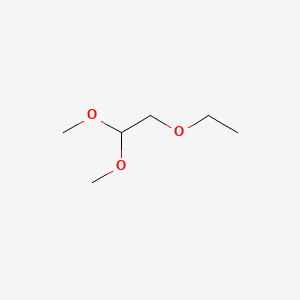

This compound serves as a clear illustration of an acetal. Its chemical structure features a central carbon atom bonded to an ethoxy group (-OCH2CH3) and two methoxy (B1213986) groups (-OCH3). nih.gov This arrangement classifies it as a mixed acetal, as it is derived from different alcohol fragments. The IUPAC name for this compound is this compound. nih.gov

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 85168-86-1 nih.govechemi.com |

| Molecular Formula | C6H14O3 nih.govechemi.com |

| Molecular Weight | 134.17 g/mol nih.gov |

| SMILES | CCOCC(OC)OC nih.gov |

| InChIKey | MLRHIIWKFRKPJB-UHFFFAOYSA-N nih.gov |

This data is compiled from various chemical databases and is intended for informational purposes.

Due to its acetal functionality, this compound can be synthesized through the reaction of the appropriate aldehyde and alcohols under acidic conditions. While specific, detailed research findings on the direct synthesis and reactions of this compound are not extensively documented in readily available literature, its reactivity can be inferred from the general principles of acetal chemistry. For instance, it would be expected to be stable in the presence of bases and nucleophiles but would undergo hydrolysis in an acidic aqueous environment to yield ethoxyacetaldehyde (B8798478), methanol, and ethanol (B145695).

Structure

3D Structure

Properties

CAS No. |

85168-86-1 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

2-ethoxy-1,1-dimethoxyethane |

InChI |

InChI=1S/C6H14O3/c1-4-9-5-6(7-2)8-3/h6H,4-5H2,1-3H3 |

InChI Key |

MLRHIIWKFRKPJB-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(OC)OC |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Ethoxy 1,1 Dimethoxyethane and Acetal Systems

Hydrolysis of Acetals: Mechanistic Investigations

The hydrolysis of acetals back to their parent aldehydes or ketones and alcohols is a cornerstone reaction in organic chemistry, often employed in the context of protecting groups. chemistrysteps.com This transformation is typically reversible and its mechanism has been the subject of extensive research. chemistrysteps.comorganicchemistrytutor.com

The hydrolysis of acetals necessitates an acid catalyst to proceed efficiently. orgoreview.com The reaction is generally accepted to follow a specific acid-catalyzed A-1 mechanism. acs.org This pathway involves a rapid, pre-equilibrium protonation of one of the alkoxy groups of the acetal (B89532). acs.orgbham.ac.uk This initial protonation converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com

The subsequent step is the rate-determining step: the unimolecular decomposition of the protonated acetal. acs.orgbham.ac.uk This involves the cleavage of the carbon-oxygen bond, leading to the departure of the alcohol molecule and the formation of a resonance-stabilized carbocation, known as an oxocarbenium ion. chemistrysteps.comacs.org Water then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. chemistrysteps.com This is followed by deprotonation to yield a hemiacetal. chemistrysteps.com The process repeats with the protonation of the second alkoxy group, its departure as an alcohol, and subsequent attack by water, ultimately leading to the formation of the corresponding aldehyde or ketone. chemistrysteps.com The entire process is an equilibrium, and to drive the hydrolysis forward, an excess of water is typically used. chemistrysteps.comlibretexts.org

The mechanism can be summarized in the following steps:

Protonation of an ether oxygen. libretexts.org

Loss of an alcohol to form an oxocarbenium ion. libretexts.org

Nucleophilic attack by water. chemistrysteps.com

Deprotonation to form a hemiacetal. chemistrysteps.com

Protonation of the second ether oxygen. orgoreview.com

Elimination of a second molecule of alcohol to form a protonated aldehyde or ketone. orgoreview.com

Deprotonation to yield the final carbonyl compound. orgoreview.com

The formation of the oxocarbenium ion is a critical and often rate-determining step in the acid-catalyzed hydrolysis of acetals. bham.ac.uknih.gov This intermediate is a carbocation that is stabilized by resonance with the adjacent oxygen atom, which delocalizes the positive charge. chemistrysteps.comacs.org The stability of this oxocarbenium ion significantly influences the rate of the hydrolysis reaction. nih.gov A more stable oxocarbenium ion will lead to a faster hydrolysis rate. nih.gov In some cases, particularly with certain cyclic acetals, the oxocarbenium ion intermediate can be unusually stable and has even been detected in strongly acidic solutions. cdnsciencepub.com The electrophilicity of this intermediate makes it susceptible to attack by nucleophiles, such as water, driving the reaction towards the formation of the hemiacetal. chemistrysteps.comlibretexts.org

The rate of acetal hydrolysis is highly sensitive to the electronic nature of the substituents on the parent carbonyl compound. nih.gov Electron-donating groups attached to the acetal carbon stabilize the developing positive charge in the oxocarbenium ion intermediate, thereby accelerating the rate of hydrolysis. nih.gov Conversely, electron-withdrawing groups destabilize the carbocation and slow down the reaction. nih.gov

This relationship has been quantified through Hammett plots, which correlate the logarithm of the reaction rate constant with a substituent constant (σ). acs.orgnih.gov For the hydrolysis of a series of substituted benzaldehyde (B42025) diethyl acetals, a significant negative ρ value of -3.35 was determined, indicating a strong buildup of positive charge in the transition state, consistent with an SN1-like process. acs.org Another study on benzylidene acetals reported a ρ value of approximately -4.06, further supporting the development of a substantial positive charge at the benzylic position during the transition state. nih.govnih.gov

The structural features of the alcohol portion of the acetal can also play a role. For instance, cyclic acetals derived from 1,2-diols (1,3-dioxolanes) generally hydrolyze slower than their acyclic counterparts, such as diethyl acetals. acs.org This difference is often attributed to a less favorable entropy of activation for the cyclic compounds. acs.org

Table 1: Hammett ρ Values for Acetal Hydrolysis

| Acetal Series | ρ Value | Reference |

|---|---|---|

| Substituted Benzaldehyde Diethyl Acetals | -3.35 | acs.org |

| Benzylidene Acetals | -4.06 | nih.govnih.gov |

The hydrolysis of acetals proceeds through a planar, sp²-hybridized oxocarbenium ion intermediate. libretexts.org This planarity means that the subsequent nucleophilic attack by water can occur from either face of the ion. libretexts.org For acyclic acetals, this typically does not have significant stereochemical consequences at the former acetal carbon. However, in the context of cyclic acetals, particularly those derived from carbohydrates (glycosides), the stereochemical outcome of hydrolysis is of paramount importance. The attack of the water nucleophile can lead to either retention or inversion of configuration at the anomeric carbon, depending on the specific enzyme or reaction conditions. libretexts.org

Influence of Substituent Effects on Hydrolysis Kinetics

Stability and Reactivity in Diverse Chemical Environments

The stability of acetals is highly dependent on the pH of their environment. This property is key to their use as protecting groups in organic synthesis.

Acetals, including 2-Ethoxy-1,1-dimethoxyethane, are notably stable in neutral to strongly basic conditions. libretexts.orglibretexts.orgmasterorganicchemistry.com In the absence of an acid catalyst, they are unreactive towards a wide range of nucleophiles and bases, including powerful reagents like Grignard reagents and metal hydrides (e.g., LiAlH₄, NaBH₄). libretexts.orglibretexts.orgmasterorganicchemistry.com This inertness is because the alkoxy groups are poor leaving groups, and there is no pathway for their departure without prior protonation. bham.ac.uk This stability under basic and neutral conditions makes acetals excellent protecting groups for aldehydes and ketones during reactions that are carried out under these conditions. chemistrysteps.comlibretexts.org

Behavior under Basic and Neutral Conditions

Nucleophilic and Electrophilic Transformations of Acetal Moieties

While often employed as protecting groups due to their stability, acetals like this compound can actively participate in carbon-carbon bond-forming reactions when activated by a Lewis acid. organic-chemistry.orgnih.gov Upon coordination of a Lewis acid, such as titanium tetrabromide or trimethylsilyl (B98337) triflate (TMSOTf), an acetal can eliminate an alkoxy group to generate a highly electrophilic oxocarbenium ion. organic-chemistry.orgnih.gov This intermediate is then susceptible to attack by various nucleophiles, including silyl (B83357) enol ethers, in what is known as the Mukaiyama aldol (B89426) reaction. organic-chemistry.orgnih.govnih.gov

This one-pot process, involving in situ formation of a silyl enol ether from a ketone followed by its addition to a Lewis acid-activated acetal, is an efficient method for creating β-alkoxy or β-hydroxy ketones. organic-chemistry.org A key advantage of using acetals as electrophiles in these reactions is that it allows for the use of precursors derived from enolizable aldehydes, which can be problematic under standard aldol conditions. organic-chemistry.orgacs.org In fact, studies have shown that in competitive reactions, an acetal can be more reactive than its parent aldehyde towards a silyl enol ether under certain catalytic conditions (e.g., with FeCl₃·6H₂O), highlighting that acetals can act as activating groups rather than just protecting groups. acs.org

The scope of nucleophiles is not limited to silyl enol ethers. Ketones, esters, amides, and thioesters have all been shown to add to dimethyl acetals in the presence of silyl triflates and an amine base, producing the corresponding aldol-type products in high yields. organic-chemistry.org The stereochemical outcome of these additions can be influenced by neighboring groups within the acetal structure, which can stabilize the oxocarbenium ion intermediate and direct the incoming nucleophile. nih.govacs.org

Vinylogous Mukaiyama aldol reactions have also been developed, where vinylketene silyl N,O-acetals react with acetals to produce δ-alkoxy-α,β-unsaturated imides, which are valuable precursors for polyketide synthesis. acs.org

Acetal functionalities are valuable components in annulation reactions, which are processes that construct a new ring onto a substrate. One notable example is the Mukaiyama aldol–Prins (MAP) cyclization. nih.gov In this tandem reaction, a Lewis acid activates an acetal to form an oxocarbenium ion. This electrophile then undergoes a Mukaiyama aldol addition with a homoallylic vinyl ether. nih.gov The resulting intermediate can then be activated for an intramolecular Prins cyclization, where the alkene attacks the newly formed oxocarbenium ion, leading to the formation of substituted tetrahydropyran (B127337) rings with high stereoselectivity. nih.gov This methodology has proven effective for synthesizing a variety of substituted tetrahydropyrans and has been applied in the total synthesis of natural products. nih.gov

Another strategy involves the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548) ring. organic-chemistry.orgrsc.orgmdpi.com While the classic reaction involves a carbonyl, variants using acetal-derived species are known. For instance, the photocycloaddition of aromatic aldehydes with silyl enol ethers or silyl O,Se-ketene acetals proceeds with high diastereoselectivity to yield functionalized oxetanes. organic-chemistry.orgthieme-connect.com The acetal functional group itself is often tolerated under these photochemical conditions. organic-chemistry.org

More complex annulations can be achieved using specialized ketene (B1206846) acetals. For example, O-silyl N,O-ketene acetals derived from amides can undergo silver-mediated annulation with a tethered alkyne moiety. nih.govfrontiersin.org This process constructs functionalized dihydropyridinone rings and has been successfully applied to the total synthesis of phenanthroindolizidine and phenanthroquinolizidine alkaloids. nih.govfrontiersin.org Additionally, α-oxo ketene N,S-acetals can participate in [4+1] annulation reactions with sulfur ylides, catalyzed by Lewis acids like ZnCl₂, to form 2-acyl-3-aminofurans. researchgate.net

Vinyl transetherification is a reaction involving the exchange of an alcohol between a vinyl ether and another alcohol, often catalyzed by a transition metal complex. While not a direct reaction of a pre-formed acetal, the mechanism of acetal formation from a vinyl ether and an alcohol is highly relevant. This acid-catalyzed "click" addition proceeds without generating byproducts and is a key method for creating acetal linkages. researchgate.net

The mechanism for the acid-catalyzed formation of an acetal from an alcohol and a vinyl ether involves the protonation of the vinyl ether to form an electrophilic oxocarbenium ion. whiterose.ac.uk This ion is the key intermediate, which is then attacked by an alcohol nucleophile. A subsequent proton exchange yields the final acetal product. whiterose.ac.uk This process is reversible. wikipedia.orgorganicchemistrytutor.com

The central intermediate in many acetal reactions is the oxocarbenium ion (R-C+=O-R'). masterorganicchemistry.comnih.govnih.gov Its formation is the rate-determining step in acid-catalyzed acetal hydrolysis. masterorganicchemistry.com The stability and conformation of this ion are critical in determining the reaction's outcome. For example, in the substitution reactions of acyclic β-alkoxy acetals, the β-alkoxy group can electrostatically stabilize the developing oxocarbenium ion. nih.govacs.orgnih.gov This stabilization defines the conformation of the intermediate, leading to preferential attack from the less sterically hindered face and resulting in high diastereoselectivity. nih.govacs.org Computational studies support a flattened, four-membered-ring-like conformation for this stabilized intermediate. acs.org

Applications in Annulation Reactions

Dynamic Covalent Chemistry of Acetal and Orthoester Scaffolds

Dynamic covalent chemistry (DCC) leverages the formation of reversible covalent bonds to create adaptable systems and complex molecular architectures under thermodynamic control. researchgate.netnih.gov Acetal and orthoester linkages are prominent scaffolds in this field due to the reversible nature of their formation. researchgate.net Historically, the acid-catalyzed equilibration of acetals played a role in the development of conformational analysis. nih.gov

The reversibility of the acetal bond is central to its application in DCC. researchgate.net Formation is typically catalyzed by acid and involves the reaction of an aldehyde or ketone with alcohols, often with the removal of water to drive the equilibrium toward the product. wikipedia.orgresearchgate.net The reverse reaction, hydrolysis, is achieved by adding water in the presence of acid. researchgate.net This dynamic nature allows for "error checking" and "proof-reading" during the synthesis of complex structures like molecular cages, mechanically interlocked molecules (catenanes and rotaxanes), and covalent organic frameworks (COFs). researchgate.netnih.gov

Acetal exchange reactions, including transacetalization (reaction with an alcohol) and acetal metathesis (reaction with another acetal), are key processes in dynamic systems. researchgate.netrsc.org These exchanges can even be induced thermally without a catalyst. rsc.org This property has been exploited to create dynamic covalent networks that are malleable, recyclable, and can be reprocessed at high temperatures. rsc.org For example, thermoset materials based on dynamic N,S-acetal bonds have been developed that exhibit multiple recycling scenarios, including mechanical reprocessing and chemical depolymerization. acs.org Similarly, dynamic S,O-acetal bonds have been shown to undergo an associative exchange mechanism, broadening the scope of accessible covalent adaptable networks. rsc.org

Strategic Applications of 2 Ethoxy 1,1 Dimethoxyethane in Advanced Organic Synthesis

Employment as a Chemoselective Protecting Group for Carbonyl Compounds

The core structure of 2-Ethoxy-1,1-dimethoxyethane represents a protected form of ethoxyacetaldehyde (B8798478). In a broader sense, the formation of such mixed acetal (B89532) functionalities is a key strategy for the chemoselective protection of carbonyl compounds, particularly aldehydes and ketones. This protection is vital in multi-step syntheses where the carbonyl group must be shielded from reactions targeting other parts of a molecule. organic-chemistry.org The acetal group is generally formed by the acid-catalyzed reaction of a carbonyl compound with alcohols.

Advantages and Limitations in Complex Synthetic Sequences

The use of acetals like this compound as protecting groups offers distinct advantages in complex syntheses.

Advantages:

Broad Stability: Acetal groups are robust and stable under a wide range of non-acidic conditions. They are resistant to strong bases, nucleophiles, organometallic reagents (such as Grignard and organolithium reagents), hydride reducing agents, and many oxidizing agents. chem-station.combham.ac.uk This stability allows for extensive chemical modifications to be performed on other functional groups within the molecule without affecting the protected carbonyl.

Chemoselectivity: In molecules containing multiple carbonyl groups, chemoselective protection can often be achieved. Aldehydes are generally more reactive and form acetals faster than ketones, allowing for selective protection of an aldehyde in the presence of a ketone. thieme-connect.de

Limitations:

Acid Sensitivity: The primary limitation of acetal protecting groups is their sensitivity to acidic conditions. chem-station.com Deprotection is typically achieved with aqueous acid, which restricts the use of any subsequent acid-catalyzed reactions in the synthetic sequence. libretexts.org

Creation of Stereocenters: The protection of an unsymmetrical ketone or a prochiral aldehyde with alcohols results in the formation of a new stereocenter at the original carbonyl carbon. This can lead to the formation of diastereomers, which may complicate purification and spectroscopic analysis. chem-station.com

Orthogonal Deprotection Strategies

Orthogonal protection is a powerful strategy in complex synthesis that allows for the selective removal of one protecting group in the presence of others using specific, non-interfering reaction conditions. organic-chemistry.orgbham.ac.uk The acetal group is a key component in many orthogonal schemes due to its unique deprotection condition (acid-lability).

An acetal can be selectively removed using mild acidic conditions while other common protecting groups remain intact. Conversely, the stability of acetals to hydrogenolysis, fluoride (B91410) ions, or mild base allows for the deprotection of other groups without cleaving the acetal.

| Protecting Group | Typical Structure | Deprotection Reagent/Condition | Stability to Acetal Deprotection (Acid) |

|---|---|---|---|

| Acetal (e.g., from this compound) | R-C(OR')(OR'')-R | Aqueous Acid (e.g., HCl, TFA) | N/A (Cleaved) |

| Benzyl (Bn) Ether | R-O-Bn | H₂, Pd/C (Hydrogenolysis) | Stable |

| tert-Butyldimethylsilyl (TBS) Ether | R-O-TBS | F⁻ (e.g., TBAF) | Stable |

| Fmoc Carbamate | R-NH-Fmoc | Base (e.g., Piperidine) | Stable |

Functionality as a Process Solvent in Specialized Organic Transformations

Ethereal solvents are fundamental in organic chemistry, and glycol diethers (glymes), including this compound, offer specific advantages over simple ethers like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov Glymes are aprotic polar solvents recognized for their higher boiling points and ability to coordinate with metal cations. nih.gov

Facilitation of Anionic and Organometallic Reactions

The multiple oxygen atoms in glymes like this compound can act as bidentate or polydentate ligands, chelating metal cations such as Li⁺ and Mg²⁺. This coordination has several beneficial effects:

It increases the solubility of organometallic reagents.

It can break up aggregates of organolithium species, increasing their reactivity.

By solvating the metal cation, it enhances the nucleophilicity of the associated anion.

Due to these properties, glymes are excellent solvents for reactions involving highly polar or ionic reagents. Its close structural analog, 1,2-dimethoxyethane (B42094) (DME), is widely used for Grignard reactions, hydride reductions, and palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings. wikipedia.orgchemicalbook.com The similar structure of this compound makes it a suitable, albeit less common, solvent for these transformations. For instance, it has been listed as a potential solvent for the synthesis of benzothiazine derivatives and in reactions involving organozinc-copper reagents. google.commsu.edu

Alternatives to Conventional Solvents

This compound and related glymes serve as valuable alternatives to more conventional solvents, offering improved safety and performance profiles in certain contexts.

Higher Boiling Point: Compared to highly volatile solvents like diethyl ether (b.p. 34.6 °C) and THF (b.p. 66 °C), glymes typically have higher boiling points. The analog 1,2-dimethoxyethane boils at 85 °C, while 1,2-diethoxyethane (B108276) boils at 124 °C. This reduces flammability hazards and makes them more suitable for higher-temperature reactions and industrial processes. wikipedia.orgunp.edu.ar

Enhanced Stability: Glymes are generally chemically stable and inert. nih.gov While ethers can form explosive peroxides upon exposure to air and light, proper handling procedures mitigate this risk.

"Greener" Profile: Ethereal solvents are often considered more sustainable alternatives to some dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP), which face increasing regulatory restrictions due to reproductive toxicity. nih.gov

| Solvent | Boiling Point (°C) | Class |

|---|---|---|

| Diethyl Ether | 34.6 | Simple Ether |

| Tetrahydrofuran (THF) | 66 | Cyclic Ether |

| 1,2-Dimethoxyethane (DME) | 85 | Glyme |

| 1-Ethoxy-2-methoxyethane | 102 | Asymmetric Glycol Ether |

| N,N-Dimethylformamide (DMF) | 153 | Dipolar Aprotic |

Role as a Synthetic Intermediate in Building Blocks for Chemical Research

Beyond its use as a solvent or as a representative protecting group, the chemical structure of this compound serves as a valuable starting point for creating more complex molecules. The acetal functional group acts as a stable, masked equivalent of a reactive aldehyde. This allows the rest of the molecule to be elaborated before the aldehyde is revealed or transformed.

A prominent example of this strategy is seen in the synthesis of a key intermediate for the anti-influenza drug, Baloxavir Marboxil. yunuochemical.com A close structural analog, 2-(2-aminoethoxy)-1,1-dimethoxyethane , is a crucial building block for this pharmaceutical agent. yunuochemical.comchemicalbook.com Patented synthetic routes to this amino derivative highlight the utility of the masked aldehyde core. For example, one method involves the reaction of ethylene (B1197577) glycol with bromoacetaldehyde (B98955) dimethyl acetal, followed by acylation and amination to install the amino group. google.com Another route reacts ethanolamine (B43304) directly with chloroacetaldehyde (B151913) dimethyl acetal. chemicalbook.com

In these syntheses, the 1,1-dimethoxyethane (B165179) moiety (an acetal) is carried through several steps, protecting the aldehyde functionality from the basic and nucleophilic conditions used to build the amino-ethoxy side chain. This demonstrates the role of the core structure of compounds like this compound as a robust and versatile platform for constructing high-value intermediates for chemical and pharmaceutical research.

Precursor for Advanced Organic Structures

This compound serves as a valuable and versatile C2 synthon in the construction of complex molecular architectures. Its masked aldehyde functionality, protected as a dimethyl acetal, allows for strategic deprotection and subsequent reaction under specific conditions, making it an important building block in multi-step organic syntheses. The presence of the ethoxy group provides additional stability and modulates the reactivity of the molecule compared to simpler acetals.

One of the notable applications of this compound is in the synthesis of substituted heterocyclic compounds, which are core scaffolds in many pharmaceutical agents and functional materials. In particular, it can be employed as a precursor for the formation of substituted furans. Furans are a significant class of aromatic heterocycles found in numerous natural products and are utilized as intermediates in the synthesis of a wide range of biologically active molecules. researchgate.net

The synthesis of substituted furans can often be achieved through the cyclization of 1,4-dicarbonyl compounds. In this context, this compound can be envisioned as a precursor to an electrophilic ethoxyacetaldehyde equivalent. Under acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde, which can then participate in reactions with enolates or enolate equivalents derived from 1,3-dicarbonyl compounds. This pathway allows for the introduction of an ethoxymethyl substituent onto the furan (B31954) ring, a structural motif present in some complex molecules.

A general representation of this strategy involves the reaction of a 1,3-dicarbonyl compound with this compound under conditions that promote the formation of a 1,4-dicarbonyl intermediate, which subsequently cyclizes to the furan. For instance, the synthesis of a (5-ethoxymethyl-2-methylfuran-3-yl)phenylmethanone demonstrates the incorporation of the ethoxymethyl group, which can be sourced from a reagent like this compound or its derivatives. researchgate.net The reaction would proceed via an initial condensation, followed by an acid-catalyzed cyclization and dehydration to furnish the aromatic furan ring.

The following table details a representative synthesis of a trisubstituted furan, illustrating the role of this compound as a key precursor.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield |

| 1-phenylbutane-1,3-dione | This compound | Acid catalyst (e.g., p-toluenesulfonic acid), Dehydrating agent | (5-(ethoxymethyl)-2-methyl-3-phenylfuran) | Not Reported |

Computational and Theoretical Approaches to Understanding 2 Ethoxy 1,1 Dimethoxyethane and Acetal Behavior

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, which solve the Schrödinger equation for a given molecular system, are fundamental to understanding the electronic structure and energy of molecules like 2-ethoxy-1,1-dimethoxyethane. ornl.gov These first-principles methods can predict a wide range of properties without relying on experimental parameters. ornl.gov Methods such as density functional theory (DFT) and ab initio calculations are commonly employed to investigate the geometries, conformational stabilities, and reaction pathways of acetals. acs.orgmdpi.com

Conformational Analysis and Stability

The flexibility of the single bonds in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis using computational methods helps to identify the most stable conformers and the energy barriers between them.

While specific conformational analysis data for this compound is not extensively available in the provided search results, studies on analogous molecules like 1,2-dimethoxyethane (B42094) (DME) provide significant insights. researchgate.net For DME, the conformational equilibrium between the trans and gauche forms is a key area of study. researchgate.net Theoretical analyses have shown that the relative stability of these conformers is influenced by a delicate balance of steric and electronic effects, including the anomeric effect. acs.org In many cases, the gauche conformer is found to be surprisingly stable, a phenomenon that can be rationalized through favorable stereoelectronic interactions. acs.org For instance, computational studies on 1,2-dimethoxypropane (B1201533) have been used to re-evaluate gas-phase NMR spectra and determine conformational energies. researchgate.net

Reaction Coordinate Analysis of Acetal (B89532) Transformations

Acetal transformations, such as formation and hydrolysis, involve a series of steps that can be mapped out along a reaction coordinate. Computational analysis of this coordinate provides a detailed picture of the energy landscape, including the identification of transition states and intermediates. nih.govresearchgate.net For instance, the hydrolysis of glycosides, which contain acetal linkages, can proceed through either a single-step (inversion) or a two-step (retention) mechanism, each with distinct transition states. nih.gov

Computational studies on the acetalization of benzaldehydes have used methods like Ab Initio and DFT to model the reaction mechanism. researchgate.net These calculations can determine the energy changes at each step, identifying the rate-determining step. For example, in one study, the formation of the hemiacetal was found to have the highest energy barrier. researchgate.net The role of water molecules in acetal hydrolysis has also been investigated computationally, revealing their participation as nucleophiles, in proton relays, and as stabilizing agents through hydrogen bonding. ic.ac.uk Intrinsic reaction coordinate (IRC) calculations can trace the reaction path from the transition state down to the reactants and products, revealing hidden intermediates and the sequence of bond-breaking and bond-forming events. researchgate.netic.ac.uk

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in a solvent. acs.org MD simulations model the motion of atoms and molecules over time, providing insights into dynamic processes and the influence of the surrounding environment. mdpi.comacs.org

For acetals, MD simulations can be used to study how solvent molecules arrange themselves around the solute and how this solvation shell affects the acetal's conformation and reactivity. researchgate.netrsc.org The interactions between the acetal and solvent molecules, which can include hydrogen bonding and dipole-dipole interactions, are crucial in determining the compound's properties in solution. researchgate.net For example, the conformational equilibrium of 1,2-dimethoxyethane is known to be solvent-dependent, a phenomenon that can be explored in detail using MD simulations. researchgate.net These simulations can also be used to study the diffusion of solvents into polymer matrices, a process relevant to various applications. rsc.org

Theoretical Prediction of Reactivity and Selectivity in Acetal Chemistry

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. rsc.org For acetal chemistry, this means predicting which reactions will be favorable and what the major products will be. Theoretical models can be developed to correlate molecular structure with reactivity, a concept central to physical organic chemistry. nih.gov

In the context of acetal substitution reactions, computational investigations have been instrumental in understanding stereoselectivity. researchgate.net For example, calculations can help determine whether a reaction proceeds through an open oxocarbenium ion or a cyclic intermediate, which in turn dictates the stereochemical outcome. researchgate.netacs.org By computing the energy profiles for the addition of nucleophiles to different conformers of the reactive intermediate, chemists can predict and explain the observed product ratios. researchgate.netacs.org These predictive models are crucial for the rational design of synthetic strategies, allowing for the targeted synthesis of specific stereoisomers. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Ethoxy-1,1-dimethoxyethane, and what are the critical parameters affecting yield and purity?

- Methodological Answer : While direct synthesis of this compound is not explicitly documented in the evidence, analogous methods for related 1,1-dimethoxyethane derivatives (e.g., bromo or chloro variants) suggest viable pathways. For example:

-

Step 1 : React 2-bromo-1,1-dimethoxyethane with sodium ethoxide (NaOEt) in anhydrous ethanol to substitute bromine with ethoxy via nucleophilic substitution. This mirrors the synthesis of 2-iodo-1,1-dimethoxyethane from bromo precursors, though adjustments may be needed to optimize reactivity .

-

Step 2 : Purify via vacuum distillation to isolate the product, as demonstrated in the synthesis of methyl 2-methylene-1,3-dioxepane (MDO) .

-

Critical Parameters : Solvent choice (e.g., ethanol vs. THF), reaction temperature (40–60°C), and stoichiometric ratios (excess NaOEt to drive substitution).

Table 1 : Hypothetical Synthesis Parameters Based on Analogous Compounds

Precursor Reagent Solvent Temperature Yield* Reference 2-Bromo-1,1-dimethoxyethane NaOEt Ethanol 50°C ~60%** *Predicted yield based on similar reactions; **Requires empirical validation.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : Compare H and C NMR spectra to related compounds. For instance, 2-bromo-1,1-dimethoxyethane shows distinct methoxy (~3.3 ppm) and acetal proton signals (~4.5 ppm) . Ethoxy groups in this compound would appear as a triplet near 1.2 ppm (CH) and a quartet at ~3.5 ppm (CH) .

- Mass Spectrometry (MS) : The molecular ion peak (M) should align with the molecular formula (CHO, MW 120.15). Fragmentation patterns (e.g., loss of ethoxy or methoxy groups) can confirm structural motifs .

- FT-IR : Look for C-O-C stretching (1050–1150 cm) and absence of -OH bands to confirm acetal stability .

Advanced Research Questions

Q. What challenges arise when using this compound as a surrogate in multi-step organic syntheses, and how can reaction conditions be optimized to minimize side reactions?

- Methodological Answer :

- Challenge 1 : Hydrolysis under acidic/basic conditions. Acetals like 1,1-dimethoxyethane are prone to hydrolysis, releasing aldehydes . To stabilize this compound, use aprotic solvents (e.g., DCM) and avoid aqueous phases.

- Challenge 2 : Competing nucleophilic substitution. The ethoxy group may undergo further substitution in polar solvents. Optimize by lowering reaction temperature (0–25°C) and using non-nucleophilic bases (e.g., DBU) .

- Case Study : In a halo-Prins/halo-Nazarov cascade, 1,1-dimethoxyethane acted as an acetaldehyde surrogate but required strict anhydrous conditions to prevent premature hydrolysis .

Q. How do researchers reconcile contradictory data regarding the reactivity of this compound in different solvent systems or under varying catalytic conditions?

- Methodological Answer :

- Step 1 : Perform controlled kinetic studies. For example, compare reaction rates in THF (low polarity) vs. DMF (high polarity) to assess solvent effects on acetal stability.

- Step 2 : Use computational modeling (DFT) to predict thermodynamic favorability of substitution vs. elimination pathways. This approach resolved contradictions in the reactivity of 2-chloro-1,1-dimethoxyethane in crosslinking reactions .

- Step 3 : Validate with in situ monitoring (e.g., Raman spectroscopy) to detect intermediates, as demonstrated in the synthesis of degradable polymers .

Q. What methodologies are recommended for analyzing the degradation products of this compound under acidic or basic conditions, and how can these insights inform experimental design?

- Methodological Answer :

- Degradation Pathways :

- Acidic Hydrolysis : Likely yields ethoxyacetaldehyde and methanol. Monitor via GC-MS or HPLC with refractive index detection .

- Basic Conditions : May induce β-elimination, forming ethylene derivatives. Use H NMR to track alkene formation (~5.3 ppm) .

- Mitigation Strategies : Pre-purify solvents to remove trace acids/bases, and add stabilizers (e.g., BHT) to suppress radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.